molecular formula C9H12ClNO B172137 3-Chloro-2-isopropoxyaniline CAS No. 130566-34-6

3-Chloro-2-isopropoxyaniline

Cat. No. B172137
CAS RN: 130566-34-6
M. Wt: 185.65 g/mol
InChI Key: HNQIVPPPVHBJIE-UHFFFAOYSA-N
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Description

“3-Chloro-2-isopropoxyaniline” is a chemical compound used in scientific research. It is also known as “(3-chloro-2-isopropoxyphenyl)amine hydrochloride” with the IUPAC name "3-chloro-2-isopropoxyaniline hydrochloride" .


Molecular Structure Analysis

The molecular formula of “3-Chloro-2-isopropoxyaniline” is C9H12ClNO . The molecular weight is 185.65 .

Scientific Research Applications

Biocatalysis in Pharmaceutical Intermediates

3-Chloro-2-isopropoxyaniline serves as a crucial substrate in the biosynthesis of chiral intermediates for antidepressants. Specifically, engineered carbonyl reductase, EbSDR8, has been tailored to asymmetrically reduce 3-chloro-1-phenyl-1-propanone, a derivative of 3-Chloro-2-isopropoxyaniline, yielding (R)-3-Chloro-1-phenyl-1-propanol ((R)-CPPO). This biocatalytic process, utilizing isopropanol for both solvent and co-substrate roles, denotes a green production method for (R)-CPPO, an important chiral intermediate for antidepressants (Shao et al., 2020).

Environmental Bioremediation

The anaerobic degradation of nitroaromatic compounds, closely related to 3-Chloro-2-isopropoxyaniline, has been observed in strains like Geobacter sp. KT7 and Thauera aromatica KT9. These strains utilize such compounds as their sole carbon and nitrogen source under anaerobic conditions, indicating potential applications in bioremediation of contaminated environments. Notably, the degradation efficiency significantly improves in mixed-species cultures, suggesting a synergistic interaction between different microbial strains in breaking down these compounds (Duc, 2019).

Material Science and Industrial Applications

3-Chloro-2-hydroxypropyl acetate, a compound related to 3-Chloro-2-isopropoxyaniline, exhibits wide applications in the production of various epoxy resins and reactive polymers used for coating metals, leather, paper, and wood. The regioselective ring-opening reaction of epichlorohydrin with acetic acid, yielding 3-Chloro-2-hydroxypropyl acetate, demonstrates the significance of such chemical processes in the industrial production of materials with a myriad of applications (Yadav & Surve, 2013).

Safety and Hazards

The safety data sheet for a similar compound, “3-ISOPROPOXYANILINE”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, and wear protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Mode of Action

, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

, it can be inferred that it plays a role in carbon–carbon bond formation, which is a fundamental process in organic synthesis and biochemistry.

Result of Action

, it can be inferred that it contributes to the formation of new carbon–carbon bonds, which can lead to the synthesis of complex organic molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-isopropoxyaniline. For instance, in SM cross-coupling reactions, the success of the reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Therefore, factors such as temperature, pH, and the presence of other chemical reagents can influence the efficacy and stability of 3-Chloro-2-isopropoxyaniline.

properties

IUPAC Name

3-chloro-2-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQIVPPPVHBJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-isopropoxyaniline

CAS RN

130566-34-6
Record name 3-chloro-2-(propan-2-yloxy)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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